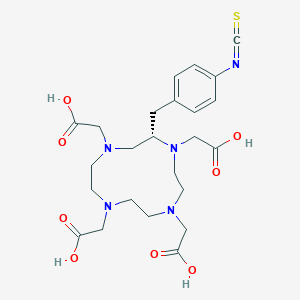
(S)-p-SCN-Bn-DOTA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-p-SCN-Bn-DOTA, also known as (S)-4-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, is a bifunctional chelating agent. It is widely used in the field of radiopharmaceuticals for labeling biomolecules with radiometals. The compound’s structure allows it to form stable complexes with various metal ions, making it valuable in diagnostic imaging and targeted radiotherapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-p-SCN-Bn-DOTA typically involves multiple steps. One common method starts with the cyclization of a tetraamine precursor to form the macrocyclic core. This is followed by the introduction of acetic acid groups to the nitrogen atoms of the macrocycle. The final step involves the attachment of the isothiocyanate group to the benzyl moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity of the final product.
化学反応の分析
Types of Reactions
(S)-p-SCN-Bn-DOTA undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and thiols, forming thiourea and dithiocarbamate derivatives.
Complexation Reactions: The macrocyclic core can form stable complexes with metal ions like gadolinium, copper, and yttrium.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Complexation Reactions: Often performed in aqueous solutions with controlled pH to facilitate metal ion binding.
Major Products
Thiourea and Dithiocarbamate Derivatives: Formed from substitution reactions.
Metal Complexes: Formed from complexation reactions, used in various imaging and therapeutic applications.
科学的研究の応用
(S)-p-SCN-Bn-DOTA has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal-ligand interactions.
Biology: Employed in the labeling of biomolecules for tracking and imaging studies.
Medicine: Integral in the development of radiopharmaceuticals for diagnostic imaging (e.g., PET and MRI) and targeted radiotherapy.
Industry: Utilized in the production of contrast agents and radiolabeled compounds for various applications.
作用機序
The mechanism of action of (S)-p-SCN-Bn-DOTA involves its ability to form stable complexes with metal ions. The macrocyclic structure provides a high affinity for metal ions, while the isothiocyanate group allows for covalent attachment to biomolecules. This dual functionality enables the compound to deliver metal ions to specific targets, facilitating imaging or therapeutic effects. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in radiotherapy.
類似化合物との比較
Similar Compounds
DOTA: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, lacks the isothiocyanate group.
NOTA: 1,4,7-triazacyclononane-1,4,7-triacetic acid, has a smaller macrocyclic ring.
TETA: 1,4,8,11-tetraazacyclotetradecane, lacks acetic acid groups.
Uniqueness
(S)-p-SCN-Bn-DOTA is unique due to its bifunctional nature, combining a macrocyclic chelator with an isothiocyanate group. This allows it to form stable metal complexes and covalently attach to biomolecules, making it highly versatile for various applications in imaging and therapy.
特性
分子式 |
C24H33N5O8S |
|---|---|
分子量 |
551.6 g/mol |
IUPAC名 |
2-[(6S)-4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t20-/m0/s1 |
InChIキー |
UDOPJKHABYSVIX-FQEVSTJZSA-N |
異性体SMILES |
C1CN(CCN([C@H](CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O |
正規SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















